molecular formula C12H21NO3 B032400 Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 142374-19-4

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B032400
M. Wt: 227.3 g/mol
InChI Key: PSRHRFNKESVOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and its derivatives involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the synthesis from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution has been detailed, achieving a total yield of 20.2% for key intermediates of Vandetanib (Min Wang et al., 2015). Furthermore, methodologies for the synthesis involving reactions with BuLi in the presence of N,N’-dimethylpropylene urea and subsequent reactions for synthesizing diverse piperidine derivatives have been developed, yielding 50–80% of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (A. I. Moskalenko & V. Boev, 2014).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate derivatives have been extensively studied. X-ray crystallography has revealed the monoclinic space group P 21/c with specific bond lengths and angles typical for this class of compounds, providing insights into their molecular geometry and conformation (C. Mamat et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate encompasses its ability to undergo various chemical transformations, including those involving hydrazine and bromopyridin compounds, leading to new molecules with potential biological activity (B. Kulkarni et al., 2016). These reactions expand the utility of the compound as a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties, including crystal structure, are pivotal for understanding the compound's stability, solubility, and suitability for further chemical modifications. Studies utilizing X-ray diffraction have detailed the compound's crystalline form, highlighting its stability under various conditions and its suitability as an intermediate (Yuanyuan Hou et al., 2023).

Chemical Properties Analysis

The chemical properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are characterized by its reactivity towards different reagents, enabling the synthesis of a wide array of derivatives. These properties are crucial for its application in the synthesis of biologically active compounds, including those with antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthetic Routes and Chemical Applications

  • Graphical Synthetic Routes of Vandetanib : A study summarized existing synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the process. This approach was shown to yield higher commercial value in manufacturing scale, demonstrating the compound's significance in the synthesis of pharmaceuticals (Mi, 2015).

Antioxidant Properties and Environmental Applications

  • Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) explores their widespread use and environmental impact, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) which shares structural similarities with tert-butyl derivatives. This study provides insights into the occurrence, human exposure, and potential toxicity of SPAs, underscoring the need for future studies to develop SPAs with lower toxicity (Liu & Mabury, 2020).

Environmental Degradation and Pollution Control

  • Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research involving the decomposition of MTBE, a compound related to tert-butyl derivatives, highlights the application of cold plasma reactors. This study indicates the potential of using advanced oxidation processes for the degradation of environmental pollutants, suggesting a pathway for the application of similar tert-butyl compounds in pollution control (Hsieh et al., 2011).

Biodegradation and Fate in Environmental Systems

  • Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) : A review on the biodegradation and fate of ETBE, another tert-butyl compound, in soil and groundwater, highlights the microbial degradation pathways and identifies microorganisms capable of degrading ETBE. This study reflects on the environmental persistence and potential remediation strategies for tert-butyl compounds, indicating broader implications for related chemicals (Thornton et al., 2020).

Safety And Hazards

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Future Directions

While specific future directions for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s worth noting that similar compounds are continually being explored for their potential applications in the synthesis of various organic compounds . As our understanding of organic chemistry continues to grow, it’s likely that new uses for these types of compounds will continue to be discovered.

properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRHRFNKESVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438584
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

CAS RN

142374-19-4
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Periodinane (36.1 g, 85.2 mmol) was added to 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 65.5 mmol) in CH2Cl2 (230 mL) and stirred for 90 min. Diethyl ether (560 ml) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 350 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure to yield 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (8.50 g, 57%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of CH2Cl2 (200 mL) was treated with pyridiniumchlorochromate (PCC) (6.7 g, 0.031 mol) for five minutes. Solid NaOAc (2.55 g, 0.031 mol) and 4Å molecular sieves were added, followed by a solution of 4-1 (4.75 g, 0.02 mol) in CH2Cl2 (50 mL). The reaction was stirred for 3 h, diluted with 400 mL of Et2O, and filtered through a pad of silica gel. The silica gel was washed with 1 L of Et2O and 0.5 L of 1:1 Et2O/CHCl3. The organic solutions were combined, concentrated to give a greenish oil which was filtered through another pad of silica gel, eluting with 1.2 L of Et2O. The filtrate was concentrated to give 4-2 as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H), 4.08 (bd, 2H), 2.7 (bt, 2H), 2.37 (dd, 2H), 2.03 (m, 1H), 1.7 (bd, 2H), 1.42 (s, 9H), 1.2 (m, 2H). ##STR32## Methyl 2-(S)-benzyloxycarbonylamino-3-aminopropionate hydrochloride (5-2)
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
4-1
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (1.23 mL, 14.1 mmol) in methylene chloride (50 mL) was cooled to −78° C. DMSO (2.0 mL, 28.3 mmol), was added slowly via syringe. After 10 min, 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine (2.7 g, 11.8 mmol) in methylene chloride (15 mL) was added. The cold mixture was stirred for an additional 20 min then TEA (8.2 mL, 59 mmol) was added. The mixture was warmed to rt and stirred for 1.5 h, then diluted with methylene chloride (300 mL). The organic phase was washed with 1M sodium hydroxide, dried over sodium sulfate and concentrated. FC (125 g silica, 2.5/1 hexanes/ethyl acetate) afforded the title compound (2.25 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.2 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (0.6 g, 2.6 mmol) in dichloromethane (30 mL) was added Dess-Martin-periodinane (1.2 g, 2.8 mmol), and the mixture was stirred at room temperature for 90 min. A 10% aqueous solution of sodium thiosulfate (15 mL) was added followed by saturated sodium bicarbonate (15 mL), and the biphasic mixture was stirred at room temperature for 1 h. The layers were separated, the aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed with saturated sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated to afford tert-butyl 4-(oxoethyl)piperidine-1-carboxylate that was used directly without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin-periodinane
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a flask containing tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate (4.4 g, 19.2 mmol) in CH2Cl2 (20 mL) was added TEMPO (300 mg, 1.92 mmol) followed by iodobenzene diacetate (6.8 g, 21.1 mmol). The reaction was stirred 3 hours and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (40-70% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound (see Sato et al. (2001) Heterocycle 54: 747). 13C NMR (75 MHz, CDCl3) δ 201.5, 154.7, 79.4, 50.3, 43.7, 31.9, 30.6, 28.4.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.